(2R)-2-(3-bromophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms The compound is notable for its chiral center, which gives it specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-bromophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (3-bromophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-bromophenyl)oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by various nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, resulting in the formation of β-substituted alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form diols or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and organolithium compounds are commonly used.
Ring-Opening Reactions: Acidic or basic conditions, along with nucleophiles like methanol, ethanol, and ammonia, facilitate these reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and organometallic compounds.
Ring-Opening Reactions: Products are β-substituted alcohols and amines.
Oxidation and Reduction: Products include diols and alkanes.
Scientific Research Applications
Chemistry
(2R)-2-(3-bromophenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-(3-bromophenyl)oxirane involves its interaction with nucleophiles, leading to the formation of covalent bonds. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions. These interactions result in the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-bromophenyl)oxirane
- (2R)-2-(2-bromophenyl)oxirane
- (2R)-2-(3-chlorophenyl)oxirane
Uniqueness
(2R)-2-(3-bromophenyl)oxirane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the compound exhibits distinct stereochemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
691894-14-1 |
---|---|
Molecular Formula |
C8H7BrO |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.